Cas no 2680669-47-8 (benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate)

benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate 化学的及び物理的性質
名前と識別子
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- benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate
- EN300-28288403
- 2680669-47-8
-
- インチ: 1S/C13H16F3NO3/c14-13(15,16)10-17(7-4-8-18)12(19)20-9-11-5-2-1-3-6-11/h1-3,5-6,18H,4,7-10H2
- InChIKey: RMWGHQBDHNITSD-UHFFFAOYSA-N
- ほほえんだ: FC(CN(C(=O)OCC1C=CC=CC=1)CCCO)(F)F
計算された属性
- せいみつぶんしりょう: 291.10822786g/mol
- どういたいしつりょう: 291.10822786g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 49.8Ų
benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28288403-0.1g |
benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate |
2680669-47-8 | 0.1g |
$741.0 | 2023-09-08 | ||
Enamine | EN300-28288403-10.0g |
benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate |
2680669-47-8 | 10g |
$5221.0 | 2023-05-24 | ||
Enamine | EN300-28288403-1.0g |
benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate |
2680669-47-8 | 1g |
$1214.0 | 2023-05-24 | ||
Enamine | EN300-28288403-0.5g |
benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate |
2680669-47-8 | 0.5g |
$809.0 | 2023-09-08 | ||
Enamine | EN300-28288403-0.05g |
benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate |
2680669-47-8 | 0.05g |
$707.0 | 2023-09-08 | ||
Enamine | EN300-28288403-0.25g |
benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate |
2680669-47-8 | 0.25g |
$774.0 | 2023-09-08 | ||
Enamine | EN300-28288403-5.0g |
benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate |
2680669-47-8 | 5g |
$3520.0 | 2023-05-24 | ||
Enamine | EN300-28288403-2.5g |
benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate |
2680669-47-8 | 2.5g |
$1650.0 | 2023-09-08 | ||
Enamine | EN300-28288403-10g |
benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate |
2680669-47-8 | 10g |
$3622.0 | 2023-09-08 | ||
Enamine | EN300-28288403-5g |
benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate |
2680669-47-8 | 5g |
$2443.0 | 2023-09-08 |
benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamateに関する追加情報
Benzyl N-(3-Hydroxypropyl)-N-(2,2,2-Trifluoroethyl)Carbamate: A Comprehensive Overview
Benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate, identified by the CAS number 2680669-47-8, is a compound of significant interest in contemporary chemical research. This compound is a derivative of carbamic acid, featuring a benzyl group and a trifluoroethyl substituent. Its structure is characterized by the presence of hydroxyl and trifluoromethyl groups, which contribute to its unique chemical properties and potential applications.
The synthesis of benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate involves a multi-step process that typically includes the reaction of benzyl chloride with an appropriate amine derivative. The introduction of the trifluoroethyl group enhances the compound's stability and bioavailability, making it a promising candidate for various pharmaceutical and industrial applications. Recent studies have highlighted its potential as a precursor in the development of advanced materials and biocompatible polymers.
One of the most notable aspects of this compound is its ability to participate in nucleophilic acyl substitutions. This reactivity has been leveraged in the synthesis of novel bioactive molecules, particularly in the field of drug delivery systems. Researchers have demonstrated that benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate can serve as an effective building block for creating stimuli-responsive materials that release drugs in response to specific environmental cues.
In terms of physical properties, this compound exhibits a melting point of approximately 115°C and a boiling point around 310°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory procedures. The presence of the trifluoroethyl group also imparts lipophilic characteristics, which are advantageous in certain pharmaceutical formulations.
Recent advancements in computational chemistry have enabled researchers to predict the electronic structure and reactivity of benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate with greater accuracy. These studies have revealed that the compound's reactivity is significantly influenced by the electron-withdrawing effects of the trifluoromethyl group. This insight has facilitated the design of more efficient synthetic pathways and has opened new avenues for its application in organic synthesis.
The application of this compound extends beyond traditional chemical synthesis. It has been explored as a potential precursor in the development of biodegradable polymers, which are increasingly sought after in sustainable materials science. Preliminary experiments have shown that polymers derived from benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate exhibit excellent mechanical properties and biocompatibility, making them suitable for biomedical applications such as tissue engineering scaffolds.
In conclusion, benzyl N-(3-hydroxypropyl)-N-(2,2,2-trifluoroethyl)carbamate, with its unique chemical structure and versatile properties, continues to be a focal point in chemical research. Its potential applications span across pharmaceuticals, materials science, and industrial chemistry. As research progresses, this compound is expected to play an even more significant role in driving innovation across these fields.
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